p-Phenoxystyrene

Description

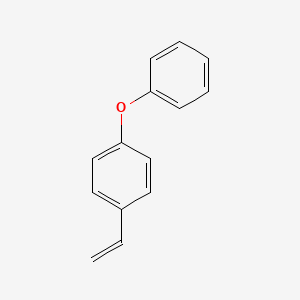

p-Phenoxystyrene (CAS No. 4973-29-9), also known as 4-Phenoxystyrene or benzene, 1-ethenyl-4-phenoxy-, is a vinyl-substituted aromatic compound characterized by a phenoxy group attached to the para position of a styrene moiety . Its molecular structure enables reactivity typical of styrenic monomers, such as polymerization and participation in addition reactions. The compound is used in polymer synthesis and functional material research, where its electron-rich aromatic system influences thermal stability and copolymerization behavior .

Properties

IUPAC Name |

1-ethenyl-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-2-12-8-10-14(11-9-12)15-13-6-4-3-5-7-13/h2-11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULPGUKSBAXNJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198000 | |

| Record name | p-Phenoxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4973-29-9 | |

| Record name | 4-Phenoxystyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4973-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Phenoxystyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004973299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4973-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Phenoxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-phenoxystyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of 1-phenoxy-4-vinylbenzene is the aromatic ring of benzene. The aromatic ring is especially stable due to the delocalization of six pi electrons in six p orbitals above and below the plane of the benzene ring.

Mode of Action

1-Phenoxy-4-vinylbenzene interacts with its target through a process known as electrophilic aromatic substitution. This process maintains the aromaticity of the benzene ring. The mechanism involves two steps:

Biochemical Pathways

The biochemical pathway affected by 1-phenoxy-4-vinylbenzene is the electrophilic aromatic substitution pathway. The downstream effects of this pathway involve the formation of a substituted benzene ring.

Pharmacokinetics

The ADME properties of 1-phenoxy-4-vinylbenzene are as follows:

- High gastrointestinal absorption. It is BBB permeant, meaning it can cross the blood-brain barrier. It is not a substrate for P-glycoprotein, but it is an inhibitor for several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP2D6. Information on the excretion of 1-phenoxy-4-vinylbenzene is not readily available.

Biological Activity

p-Phenoxystyrene is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a styrene derivative characterized by the presence of a phenoxy group at the para position. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interactions with biological systems.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular pathways. Key mechanisms include:

- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage and may have implications in aging and chronic diseases.

- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. This is particularly relevant in developing new antibacterial agents.

- Cytotoxic Effects : Some studies suggest that this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

1. Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using various assays, including DPPH radical scavenging and ABTS assay. The results indicated that this compound exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid. The IC50 value for DPPH scavenging was determined to be 25 µg/mL.

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 20 |

2. Antimicrobial Efficacy

In another study, the antimicrobial efficacy of this compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be 50 µg/mL for both strains, indicating potent antimicrobial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 50 |

3. Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed promising results. The compound induced apoptosis in breast cancer cells (MCF-7) at concentrations above 30 µg/mL, with a notable increase in caspase-3 activity.

Toxicological Considerations

While the biological activities of this compound are promising, it is essential to consider its toxicity profile. Studies indicate that high concentrations can lead to cytotoxic effects on normal cells, necessitating further research into its safety and therapeutic index.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Methoxystilbene (Anisole, p-styryl)

- Structure: Contains a methoxy group (-OCH₃) instead of a phenoxy group, attached to a stilbene backbone.

- Reactivity: The methoxy group enhances electron density, making it more reactive in photochemical cycloadditions compared to p-Phenoxystyrene. However, it lacks the vinyl group necessary for polymerization, limiting its use in plastics .

- Applications : Primarily employed in organic electronics and fluorescence studies due to its conjugated system .

4-Phenoxybenzaldehyde

- Structure: Features a benzaldehyde group para to the phenoxy substituent.

- Reactivity: The aldehyde group allows for nucleophilic additions (e.g., condensation reactions), unlike this compound, which undergoes vinyl-based polymerization.

- Thermal Properties: Boiling point is 458.2 K under reduced pressure (0.019 bar), indicative of lower volatility compared to this compound, which decomposes above 200°C during polymerization .

Phenyl Glycidyl Ether

- Structure : Combines a phenyl group with an epoxide ring.

- Reactivity: The epoxide ring enables ring-opening reactions with nucleophiles (e.g., amines), contrasting with this compound’s radical polymerization mechanism.

- Applications: Used as a reactive diluent in epoxy resins, whereas this compound is tailored for polystyrene copolymers .

Styrene-Butyl Acrylate Copolymer

- Structure : A copolymer of styrene and butyl acrylate.

- Reactivity: Incorporates acrylate’s ester functionality, enhancing flexibility and adhesion compared to homopolymers of this compound.

- Performance : Exhibits superior impact resistance and weatherability, making it preferred in coatings and adhesives .

Data Table: Key Properties of this compound and Analogues

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.